Methyl 3-cyclopropylbenzimidazole-5-carboxylate
Description
Introduction and Background
Methyl 3-cyclopropylbenzimidazole-5-carboxylate stands as a notable member of the benzimidazole family, characterized by its unique structural modifications that distinguish it from conventional benzimidazole derivatives. The compound possesses the molecular formula C₁₂H₁₂N₂O₂ with a molecular weight of 216.24 grams per mole, representing a carefully designed heterocyclic structure that incorporates both aromatic stability and functional group reactivity. The Chemical Abstracts Service has assigned this compound the registry number 1355247-62-9, facilitating its identification and cataloging in chemical databases worldwide.
The significance of this particular benzimidazole derivative extends beyond its structural novelty, encompassing its potential applications in medicinal chemistry, materials science, and organic synthesis. The benzimidazole core structure provides a foundation for biological activity, while the cyclopropyl and carboxylate modifications introduce specific physicochemical properties that can be leveraged for targeted applications. The compound's design reflects contemporary approaches to drug discovery and materials development, where strategic structural modifications are employed to optimize molecular properties for specific functions.
Properties
IUPAC Name |
methyl 3-cyclopropylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-10-11(6-8)14(7-13-10)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFICRIMUYXKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225223 | |
| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-62-9 | |
| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-cyclopropylbenzimidazole-5-carboxylate (CAS: 1355247-62-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by relevant data and case studies.
This compound is characterized by a unique structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The compound has a molecular formula of C₁₂H₁₂N₂O₂ and an IUPAC name of methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate . Its synthesis typically involves the reaction of cyclopropyl derivatives with benzimidazole, leading to compounds with potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents . Research indicates that modifications in the benzimidazole structure can enhance the activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in cancer models, suggesting that this compound may exhibit similar effects .
PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) pathway is crucial in cancer biology. Benzimidazole derivatives have been studied for their ability to inhibit PI3K isoforms, particularly PI3Kδ. A related study indicated that structural modifications in benzimidazoles could yield potent inhibitors with IC50 values as low as 18 nM . This suggests that this compound may also possess inhibitory effects on PI3K, warranting further investigation.
Case Study 1: Synthesis and Activity Evaluation
In a recent case study, researchers synthesized various benzimidazole derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxic activity against several cancer cell lines. The study found that certain derivatives exhibited promising anticancer activity, with this compound showing moderate efficacy compared to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the SAR of benzimidazole derivatives. By systematically altering substituents on the benzimidazole ring, researchers identified key modifications that enhanced biological activity against PI3Kδ. This research provides insights into how structural variations can influence the biological activity of compounds like this compound, potentially guiding future drug design efforts .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 1355247-62-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| IUPAC Name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate |
| Biological Activities | Anticancer, PI3K inhibition |
| Potential Applications | Cancer therapy |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Methyl 3-cyclopropylbenzimidazole-5-carboxylate, like other benzimidazole derivatives, has shown promising anticancer properties. Research indicates that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, such as PC-3, HeLa, and A549, with IC50 values ranging from 0.096 to 0.63 μM . Specifically, compounds structurally related to this compound have been evaluated for their efficacy against breast cancer cells, demonstrating potential as lead compounds for further development in cancer therapeutics .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activities. Benzimidazole derivatives are known to possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics .
Organic Synthesis
Catalytic Applications:
this compound can serve as an important intermediate in organic synthesis. Its derivatives are utilized in various catalytic processes, including asymmetric synthesis and the formation of complex organic molecules . The compound's structure allows it to act as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Materials Science
Fluorescence Applications:
In materials science, benzimidazole derivatives have been explored for their fluorescence properties. This compound can be incorporated into polymer matrices to create fluorescent materials that have applications in chemosensing and light-emitting devices .
Corrosion Inhibition:
Recent studies have indicated that benzimidazole derivatives can act as effective corrosion inhibitors for metals. The presence of the benzimidazole moiety enhances the adsorption of the compound on metal surfaces, providing protective layers against corrosive environments .
Case Studies and Research Findings
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 3-cyclopropylbenzimidazole-5-carboxylate, a detailed comparison with structurally related compounds is provided below.
Structural Analogs from Combi-Blocks Catalog ()
The following table summarizes key analogs, focusing on substituent positions, purity, and molecular identifiers:
| Compound Name | Substituent Position | Cyclopropyl Position | Purity | CAS Number | Catalog ID |
|---|---|---|---|---|---|
| This compound | 3, 5 | 3 | 97% | 1355247-62-9 | IN-0329 |
| Methyl 1-cyclopropylbenzimidazole-5-carboxylate | 1, 5 | 1 | 98% | 887351-09-9 | IN-0336 |
| Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate | 1, 2, 5 | 1 | 98% | 1414029-22-3 | WZ-9077 |
Key Observations:
- Positional Isomerism (IN-0329 vs. IN-0336): The cyclopropyl group at position 1 (IN-0336) versus position 3 (IN-0329) may alter steric interactions and electronic distribution. The higher purity of IN-0336 (98% vs. 97%) might reflect optimized synthetic pathways for 1-substituted derivatives .
- Substituent Diversity (WZ-9077): WZ-9077 introduces a methyl group at position 2 alongside the cyclopropyl at position 1. This additional substituent could enhance rigidity or influence solubility, though specific data are unavailable.
Comparison with Benzimidazole and Benzoxazole Derivatives
Benzimidazole vs. Benzoxazole Core ( vs. )
Benzimidazoles differ from benzoxazoles (e.g., compounds in ) by replacing oxygen with nitrogen in the heterocyclic ring. For example, 2-substituted benzimidazoles (e.g., the compound in ) are noted for their pharmacological relevance, suggesting that substituent position (2 vs. 3) significantly impacts bioactivity .
Pharmacological Implications ()
Substituents at position 3 may modulate selectivity; for instance, cyclopropyl groups are known to improve metabolic stability by resisting oxidative degradation in vivo.
Preparation Methods
Heterocyclization Route Using Cyclopropyl-Containing Precursors
A well-documented approach involves the heterocyclization of cyclopropyl-substituted benzoate derivatives with nitrogen sources under reductive or acidic conditions to form the benzimidazole ring.
Example: The one-pot synthesis of benzimidazole-5-carboxylic acid derivatives via heterocyclization was reported by Bhat and Poojary (2017), where ethyl 4-(methylamino)-3-nitrobenzoate was reacted with substituted benzaldehydes in the presence of sodium dithionite in DMSO at elevated temperatures (90 °C), followed by base hydrolysis to yield benzimidazole carboxylic acids. Although their work focused on different substituents, the methodology is adaptable to cyclopropyl-substituted analogues by using cyclopropyl-substituted precursors.
-
- Reagents: Cyclopropyl-substituted nitrobenzoate, substituted benzaldehyde, sodium dithionite.
- Solvent: Dimethyl sulfoxide (DMSO).
- Temperature: Reflux at 90 °C.
- Post-reaction hydrolysis with NaOH in ethanol.
Advantages: One-pot synthesis reduces purification steps and improves yield efficiency.
Use of Methyl 3-cyclopropyl-3-oxopropanoate as a Key Intermediate
Methyl 3-cyclopropyl-3-oxopropanoate serves as a versatile intermediate for constructing cyclopropyl-substituted heterocycles.
Preparation of Cyclopropyl Intermediates:
- Methyl 3-cyclopropyl-3-oxopropanoate can be synthesized and further reacted with hydrazine derivatives or amines to form pyrazolones or other heterocycles.
- Reaction with hydrazine hydrate in acetic acid at 100 °C yields 5-cyclopropyl-2,4-dihydro-pyrazol-3-one, which can be a precursor to benzimidazole analogues after further functional group transformations.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| A | Methyl 3-cyclopropyl-3-oxopropanoate + Hydrazine hydrate, AcOH, 100 °C overnight | 5-Cyclopropyl-2,4-dihydro-pyrazol-3-one | 78-98% |
| B | Reaction with amines (e.g., 6-aminoisoquinoline), heating at 100 °C overnight | Cyclopropyl-substituted heterocycle | 88% |
- Notes: These intermediates can be elaborated to benzimidazole derivatives by ring closure reactions involving o-phenylenediamine analogs or related amines.
Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig Reaction)
For benzimidazole derivatives with complex substituents, palladium-catalyzed amination reactions are employed to attach benzimidazole rings to other heterocyclic cores.
Research Example: Synthesis of benzimidazole derivatives was achieved by Buchwald–Hartwig amination of chloro-substituted pyrazolo[1,5-a]pyrimidines with benzimidazoles under microwave irradiation, yielding 34–93%.
Relevance: Although this method focuses on attaching benzimidazole rings rather than direct cyclopropylation, it can be adapted to introduce methyl 3-cyclopropylbenzimidazole-5-carboxylate moieties onto larger scaffolds.
Reaction Monitoring and Characterization
- Thin Layer Chromatography (TLC): Used to monitor reaction progress during heterocyclization and substitution steps.
- Spectroscopic Characterization: IR, $$^{1}H$$ and $$^{13}C$$ NMR, and Mass Spectrometry confirm the structure and purity of intermediates and final products.
- Yield Optimization: Reaction times, temperature, and reagent equivalents are optimized to maximize yield and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclopropyl group is stable under typical heterocyclization conditions, allowing its incorporation without ring-opening side reactions.
- Sodium dithionite (Na2S2O4) is effective as a reducing agent facilitating cyclization in DMSO solvent systems.
- The use of methyl esters allows for subsequent hydrolysis or further derivatization to carboxylic acids or amides, expanding the compound's utility.
- Microwave-assisted palladium-catalyzed reactions improve reaction rates and yields for complex benzimidazole derivatives.
Q & A
Q. How can its adsorption on laboratory surfaces affect experimental reproducibility?
- Methodological Answer :
- Surface Adsorption Studies : Quantify losses via gravimetric analysis after depositing solutions on glass, PTFE, or stainless steel.
- Prevention : Use silanized glassware or add surfactants (e.g., 0.1% Tween-80) to minimize adsorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
